molecular formula C18H23F3O3 B1343625 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone CAS No. 898786-71-5

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone

Cat. No.: B1343625
CAS No.: 898786-71-5
M. Wt: 344.4 g/mol
InChI Key: PFNWAICZIFTUER-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone is a useful research compound. Its molecular formula is C18H23F3O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Contributions in Synthesis and Structure Analysis

Kuhn, Al-Sheikh, and Steimann (2003) researched the synthesis and structural analysis of a compound closely related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone. Their work led to the production of 1-{2,2-dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide and provided insights into its betaine nature and structural features, demonstrating the compound's relevance in detailed structure-activity relationship studies (Kuhn et al., 2003).

Role in Material Synthesis

Heravi (2009) explored the synthesis of 1,8-dioxo-octahydro-xanthenes via a novel and efficient procedure involving the condensation of 5,5-dimethyl-1,3-cyclohexadione (a derivative of the compound of interest) with aryl aldehydes. This study showcased the compound's utility in synthesizing complex materials under solvent-free conditions, highlighting its potential in creating novel and environmentally friendly synthesis pathways (Heravi, 2009).

Implications in Chemistry and Drug Design

Fensome et al. (2008) conducted research on a series of compounds, including those structurally related to this compound, to explore their potential as progesterone receptor modulators. This work, focused on understanding the structural basis of agonist versus antagonist properties of these compounds, underscores the compound's relevance in drug discovery, particularly in designing agents for female healthcare applications like contraception and the treatment of certain breast cancers (Fensome et al., 2008).

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)6-4-3-5-15(22)13-7-9-14(10-8-13)18(19,20)21/h7-10,16H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNWAICZIFTUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645952
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-71-5
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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